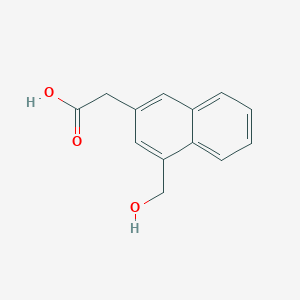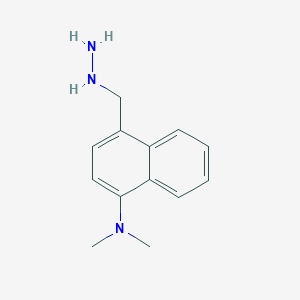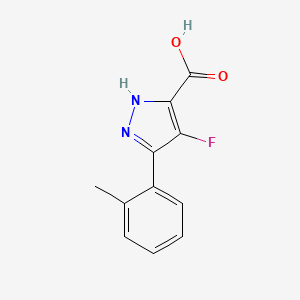
4-Chloro-2-((cyclobutylmethyl)thio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-((cyclobutylmethyl)thio)pyridine is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the 4-position and a cyclobutylmethylthio group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((cyclobutylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclobutylmethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with the added benefits of reduced reaction times and improved safety profiles.
化学反应分析
Types of Reactions
4-Chloro-2-((cyclobutylmethyl)thio)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The cyclobutylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
4-Chloro-2-((cyclobutylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-2-((cyclobutylmethyl)thio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethylthio group can enhance the compound’s binding affinity and specificity for its target, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking .
相似化合物的比较
Similar Compounds
4-Chloro-2-methylthiopyridine: Similar structure but with a methylthio group instead of a cyclobutylmethylthio group.
4-Chloro-2-ethylthiopyridine: Contains an ethylthio group instead of a cyclobutylmethylthio group.
4-Chloro-2-phenylthiopyridine: Features a phenylthio group in place of the cyclobutylmethylthio group.
Uniqueness
4-Chloro-2-((cyclobutylmethyl)thio)pyridine is unique due to the presence of the cyclobutylmethylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized compounds .
属性
CAS 编号 |
1346707-40-1 |
|---|---|
分子式 |
C10H12ClNS |
分子量 |
213.73 g/mol |
IUPAC 名称 |
4-chloro-2-(cyclobutylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C10H12ClNS/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
InChI 键 |
SIRXRXQYDXAWND-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CSC2=NC=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)
![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)




![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)

![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)

